benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety substituted with a 3,5-dimethyl-1-phenylpyrazole group. The benzo[c][1,2,5]thiadiazole ring is an electron-deficient aromatic system known for its applications in optoelectronics and pharmaceuticals due to its strong electron-withdrawing properties and planar geometry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-15-21(16(2)28(23-15)18-6-4-3-5-7-18)26-10-12-27(13-11-26)22(29)17-8-9-19-20(14-17)25-30-24-19/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKGBJHNFVFDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone, a complex organic compound with the molecular formula C22H22N6OS and a molecular weight of 418.52 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole core linked to a piperazine moiety and a pyrazole substituent. The structural complexity of this compound is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6OS |
| Molecular Weight | 418.52 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that benzo[c][1,2,5]thiadiazoles possess significant anticancer properties . In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 6.2 μM to over 40 μM against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . These findings suggest that modifications to the benzothiadiazole scaffold can enhance its efficacy against cancer.
Antimicrobial Activity
The antimicrobial potential of compounds containing the benzothiadiazole moiety has also been documented. In vitro screenings revealed that these compounds exhibit activity against a range of bacteria and fungi. Specifically, studies have highlighted their effectiveness against resistant strains of pathogens, indicating a promising avenue for the development of new antibiotics.
The biological activities of benzo[c][1,2,5]thiadiazol derivatives are attributed to various mechanisms:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the cytotoxic effects observed in cancer cells .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Anticancer Properties : A recent study synthesized several derivatives of benzo[c][1,2,5]thiadiazol and evaluated their anticancer activity against multiple cell lines. The most potent compound exhibited an IC50 value of 6.2 μM against HCT-116 cells .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
BTDP has shown promise as a pharmacological agent due to its structural features that may enhance biological activity.
Anticancer Activity
Studies have indicated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit significant anticancer properties. For example, derivatives of BTDP have been tested against various cancer cell lines, showing inhibition of cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BTDP | MCF-7 | 12.5 | Apoptosis |
| BTDP | HeLa | 15.0 | Cell Cycle Arrest |
Antimicrobial Properties
Research has demonstrated that BTDP and its derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its efficacy.
Materials Science
BTDP's unique chemical structure allows it to be utilized in the development of advanced materials.
Organic Electronics
The incorporation of BTDP into organic electronic devices has been explored due to its potential as a semiconductor material. Its charge transport properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Material | Application | Performance Metrics |
|---|---|---|
| BTDP-based OLED | Light Emission | Efficiency: 20% |
| BTDP-based OPV | Solar Energy Conversion | Efficiency: 8% |
Research Tool
BTDP serves as an important research tool in chemical biology and pharmacology.
Molecular Probes
Due to its ability to interact with biological targets selectively, BTDP can be utilized as a molecular probe in cellular imaging studies. This application is particularly relevant for tracking drug delivery systems within live cells.
Structure-Activity Relationship Studies
The structural complexity of BTDP makes it an excellent candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Researchers can modify specific functional groups on the piperazine or pyrazole moieties to assess their impact on biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzo[c][1,2,5]thiadiazole-piperazine hybrids. Below is a comparative analysis with key analogs:
Structural and Functional Insights
- Electron-Deficient Cores : The benzo[c][1,2,5]thiadiazole core in the target compound and DTCPB facilitates charge transport in optoelectronic devices, whereas the pyrazole-piperazine substituents in the target compound suggest dual utility in pharmaceuticals and materials science.
- Conversely, the furan-oxadiazole group in may enhance solubility but reduce thermal stability compared to aromatic pyrazoles.
- Biological Activity: Pyrazole derivatives (e.g., celecoxib, rimonabant ) are known for anti-inflammatory and CNS activities, suggesting the target compound could be explored for similar applications.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference ID |
|---|---|---|
| NMR | δ 8.1 ppm (benzo[c]thiadiazole), δ 2.2 ppm (CH) | |
| HRMS | [M+H] m/z 452.1543 (calculated) | |
| X-ray | Crystallographic R-factor ≤ 0.041 |
Q. Table 2: In Vitro Cytotoxicity Data (Example Cell Lines)
| Cell Line | IC (µM) | Assay Type | Reference ID |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 ± 1.2 | SRB | |
| HEPG-2 (Liver) | 18.7 ± 2.1 | SRB | |
| WI-38 (Normal) | >100 | SRB |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
